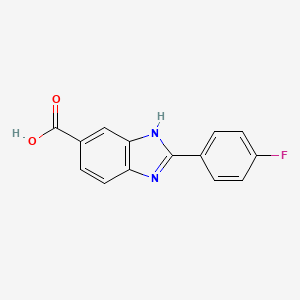

2-(4-Fluorophenyl)-1H-benzimidazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

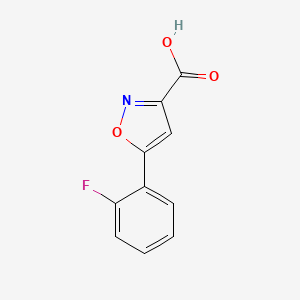

The compound “2-(4-Fluorophenyl)-1H-benzimidazole-5-carboxylic acid” is a benzimidazole derivative. Benzimidazole derivatives are a class of heterocyclic aromatic organic compounds. This structure is similar to that of 4-Fluorophenylacetic acid , which is used as an intermediate in the production of fluorinated anesthetics .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 4-Fluorophenylboronic acid can be used as a reactant in coupling reactions .Wissenschaftliche Forschungsanwendungen

Microwave-assisted Cyclocondensation for Synthesis

A study by Getvoldsen et al. (2004) detailed the microwave-assisted synthesis of 2-([4-18F]fluorophenyl) benzimidazole, highlighting its potential as a precursor for various pharmaceutical compounds. This process optimizes reaction conditions, demonstrating the utility of microwave heating in facilitating rapid cyclocondensation reactions (Getvoldsen et al., 2004).

Antileukemic Activity

Research conducted by Gowda et al. (2009) synthesized and evaluated the antileukemic potential of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives. These compounds, particularly methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate, demonstrated significant cell death in leukemic cells, indicating potential chemotherapeutic applications (Gowda et al., 2009).

Antimycobacterial Activity

Yoon et al. (2013) synthesized a series of novel benzimidazoles from 4-fluoro-3-nitrobenzoic acid, showing good antimycobacterial activity against Mycobacterium tuberculosis strains. This highlights the compound's utility in developing new treatments for tuberculosis (Yoon et al., 2013).

Optical Probe for Metal Ions Detection

A benzimidazole-based optical probe, incorporating carboxyl, amine, and imine groups, was developed for selective detection of various metal ions, including Hg2+, Ca2+, Mg2+, and Na+ ions. This study by Kumar et al. (2012) demonstrates the application of benzimidazole derivatives in environmental monitoring and analytical chemistry (Kumar et al., 2012).

Cholinesterase Inhibitors for Alzheimer's Disease

Yoon et al. (2013) also investigated the synthesis of benzimidazole derivatives as cholinesterase inhibitors, offering potential therapeutic applications for Alzheimer's disease. Their study found several compounds with significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting their potential use in treating neurodegenerative diseases (Yoon et al., 2013).

Wirkmechanismus

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

It’s worth noting that similar compounds have been shown to interact with their targets leading to a variety of biological activities

Biochemical Pathways

Similar compounds have been found to possess various biological activities, affecting a range of biochemical pathways

Pharmacokinetics

A study on similar compounds suggests that they have favorable pharmacokinetic properties

Result of Action

Similar compounds have been found to exhibit a range of biological activities

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)-3H-benzimidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FN2O2/c15-10-4-1-8(2-5-10)13-16-11-6-3-9(14(18)19)7-12(11)17-13/h1-7H,(H,16,17)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLECAKVNZMDMNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588661 |

Source

|

| Record name | 2-(4-Fluorophenyl)-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

850705-30-5 |

Source

|

| Record name | 2-(4-Fluorophenyl)-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Butyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1341252.png)

![2-{2-[2-(Thiophen-2-yl)acetamido]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1341268.png)